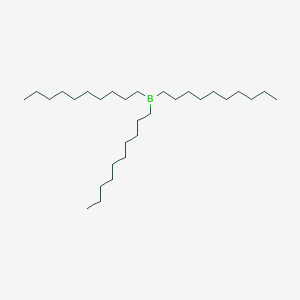
Borane, tris(decyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, tris(decyl)-, is an organoboron compound characterized by the presence of three decyl groups attached to a boron atom. This compound is part of the broader class of boranes, which are known for their unique chemical properties and reactivity. Boranes have been extensively studied for their applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Borane, tris(decyl)- typically involves the reaction of decyl lithium or decyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C10H21Li+BCl3→(C10H21)3B+3LiCl
Industrial Production Methods: On an industrial scale, the production of Borane, tris(decyl)- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Borane, tris(decyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alkylboranes.
Substitution: Various substituted boranes.
Aplicaciones Científicas De Investigación
Borane, tris(decyl)- has found applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism by which Borane, tris(decyl)- exerts its effects is primarily through its ability to act as a Lewis acid. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property makes it a versatile catalyst in various organic reactions. The molecular targets and pathways involved include:
Activation of small molecules: Facilitates the activation of small molecules such as hydrogen, oxygen, and carbon dioxide.
Catalysis: Acts as a catalyst in hydroboration, borylation, and other organic transformations.
Comparación Con Compuestos Similares
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in a wide range of catalytic applications.
Triphenylborane: Another organoboron compound with applications in organic synthesis and materials science.
Uniqueness: Borane, tris(decyl)- is unique due to its long alkyl chains, which impart different solubility and reactivity characteristics compared to other boranes. The decyl groups provide hydrophobic properties, making it suitable for applications in non-polar environments.
Propiedades
Número CAS |
1188-96-1 |
|---|---|
Fórmula molecular |
C30H63B |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
tris-decylborane |
InChI |
InChI=1S/C30H63B/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
Clave InChI |
GLVXGILPFYMKSS-UHFFFAOYSA-N |
SMILES canónico |
B(CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


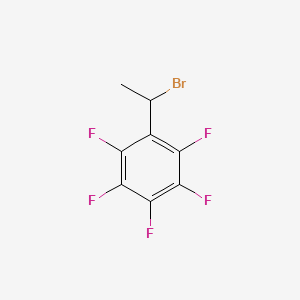
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
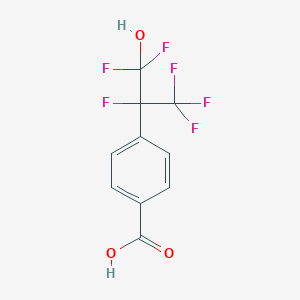
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)

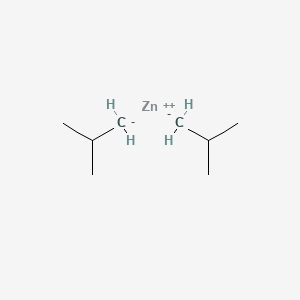
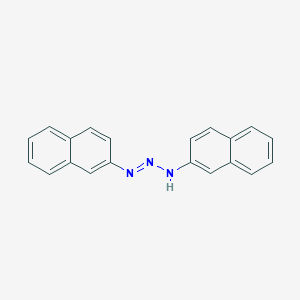
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
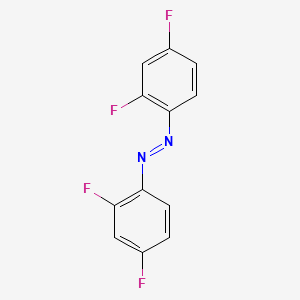
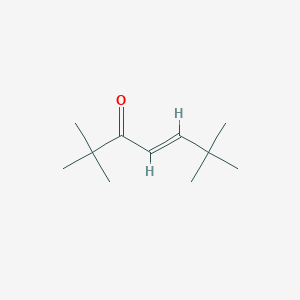
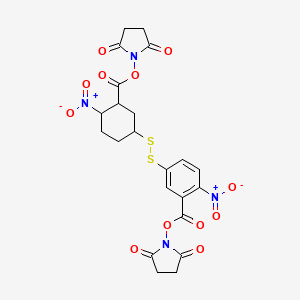
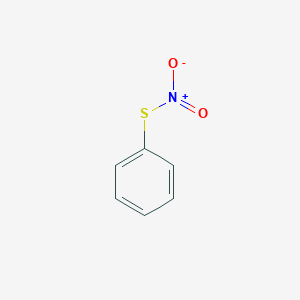
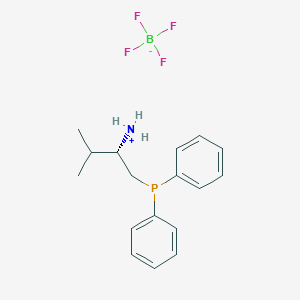
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
